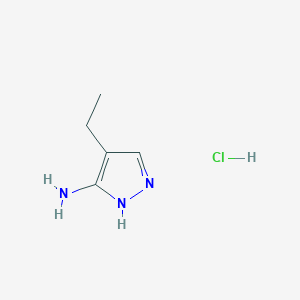

4-Ethyl-1H-pyrazol-3-amine hydrochloride

説明

Position in Aminopyrazole Research Context

Aminopyrazoles constitute a structurally diverse class of heterocyclic compounds with demonstrated bioactivity across therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The introduction of alkyl and amine substituents, as seen in this compound, modulates electronic and steric properties, enabling selective interactions with biological targets.

The ethyl group at position 4 confers lipophilicity, potentially improving membrane permeability, while the amino group at position 3 serves as a hydrogen bond donor or acceptor in enzyme binding. Comparative studies highlight that substitution patterns on the pyrazole ring directly influence pharmacokinetic profiles. For example, replacing the ethyl group with bulkier alkyl chains reduces metabolic stability, whereas electron-withdrawing groups enhance electrophilic reactivity.

| Pyrazole Derivative | Substituent Positions | Key Properties |

|---|---|---|

| 4-Ethyl-1H-pyrazol-3-amine HCl | 4-ethyl, 3-amine | High solubility, moderate lipophilicity |

| 1-Methyl-5-amino-pyrazole | 1-methyl, 5-amine | Enhanced metabolic stability |

| 3,5-Diaminopyrazole | 3-amine, 5-amine | Increased polarity, reduced bioavailability |

This table illustrates how structural variations impact physicochemical and biological behaviors, underscoring the strategic value of this compound in lead optimization.

Historical Development of Pyrazole Derivatives

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the condensation of β-diketones with hydrazines to form 1,3,5-substituted pyrazoles. This foundational work established regioisomeric control through reactant selection—a principle still applied in modern syntheses.

Key milestones in pyrazole chemistry include:

- Early 20th century : Development of catalytic methods for regioselective alkylation.

- 1980s–1990s : Emergence of microwave-assisted and solvent-free syntheses to improve yields.

- 2000s–present : Integration of computational modeling to predict substitution effects on bioactivity.

The synthesis of this compound builds on these advances. Modern protocols often employ hydrazine hydrochloride and ethyl acetoacetate under acidic conditions, followed by purification via recrystallization. For instance, Girish et al. demonstrated that nano-ZnO catalysts achieve 95% yields in analogous pyrazole syntheses by optimizing reaction kinetics.

Academic Significance in Heterocyclic Chemistry

Pyrazole derivatives occupy a central role in heterocyclic chemistry due to their:

- Electronic versatility : The conjugated π-system allows for electrophilic substitution at multiple positions.

- Metal-coordination capacity : Nitrogen atoms facilitate complexation with transition metals, enabling applications in catalysis.

- Biological mimicry : Structural similarity to purine bases supports interactions with nucleic acids and enzymes.

The hydrochloride salt of 4-ethyl-1H-pyrazol-3-amine exemplifies these traits. Its amino group participates in Schiff base formation, while the ethyl group stabilizes hydrophobic pockets in protein binding sites. Recent crystallographic studies reveal that protonation of the amine in acidic media enhances ionic interactions with biological targets.

Research Trajectory and Current Interests

Current investigations focus on two primary areas:

- Synthetic Methodology : Advances in green chemistry aim to reduce reliance on toxic solvents. For example, Ohtsuka et al. achieved 63% yields in trifluoromethyl-pyrazole syntheses using ethanol as a benign solvent.

- Bioactivation Studies : Ryan et al. identified aminopyrazoles as structural alerts for reactive metabolite formation, prompting research into safer derivatives.

Ongoing clinical trials explore this compound as a precursor to kinase inhibitors and antimicrobial agents. Its role in modulating NADPH oxidase activity is of particular interest in inflammatory disease research.

特性

IUPAC Name |

4-ethyl-1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-4-3-7-8-5(4)6;/h3H,2H2,1H3,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNYKCKLCTYDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclocondensation of ethylhydrazine with ethyl acetoacetate, followed by the introduction of an amine group at the 3-position. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

Types of Reactions

4-Ethyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines.

Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Pyrazole oxides

Reduction: Hydrazine derivatives

Substitution: Various substituted pyrazoles

科学的研究の応用

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural properties. Research has indicated that pyrazole derivatives can act as inhibitors in various biological pathways.

Key Applications:

- Anticancer Activity: Studies suggest that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .

- Neuroprotective Effects: Some derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems .

Agrochemistry

In agrochemistry, 4-Ethyl-1H-pyrazol-3-amine hydrochloride may serve as a building block for developing new pesticides or herbicides. Its ability to interact with biological systems makes it a candidate for enhancing crop protection strategies.

Potential Uses:

- Pesticide Development: The compound's efficacy against specific pests can be explored through structure-activity relationship studies.

- Herbicide Formulations: Its unique chemical properties may allow for the formulation of selective herbicides that minimize environmental impact.

Anticancer Studies

A notable study investigated the activity of pyrazole derivatives against various cancer cell lines. The results indicated that this compound displayed significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation via apoptosis induction |

| Similar Pyrazole Derivative | A549 (Lung Cancer) | 15.0 | Targeting EGFR signaling pathway |

Neuroprotective Effects

Research has also focused on the neuroprotective effects of pyrazole derivatives in models of neurodegeneration. One study demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .

| Treatment | Model Used | Outcome |

|---|---|---|

| This compound | SH-SY5Y Neuronal Cells | Decreased ROS production by 30% |

| Control (No Treatment) | - | High levels of oxidative stress observed |

作用機序

The mechanism of action of 4-Ethyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

類似化合物との比較

Structural Analogues of Pyrazole Derivatives

The following table compares 4-Ethyl-1H-pyrazol-3-amine hydrochloride with its closest structural analogues, focusing on substituent variations and physicochemical properties:

Key Differences and Implications

Substituent Effects: Ethyl vs. Methyl/Isopropyl Groups: The ethyl group in the target compound provides moderate steric bulk compared to the smaller methyl group in 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride or the bulkier isopropyl/tert-butyl groups in other analogues .

Molecular Weight and Hydrochloride Salt :

- The hydrochloride salt form enhances water solubility compared to free-base analogues like 4-Cyclopropyl-1H-pyrazol-3-amine .

- The higher molecular weight of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (161.63 g/mol vs. 147.61 g/mol) reflects the added methyl group and altered substituent positions .

Synthetic and Stability Considerations :

- Cyclopropyl and tert-butyl substituents may introduce ring strain or steric hindrance, affecting synthetic yield and stability .

- The absence of detailed stability data for the target compound contrasts with benzylamine or memantine hydrochlorides, which are well-studied for thermal and photolytic degradation .

Research Findings and Gaps

- Structural Similarity Scores : Computational analyses rank analogues like 4-Isopropyl-1H-pyrazol-5-amine (similarity score: 0.97) and 4-Cyclopropyl-1H-pyrazol-3-amine (similarity score: 0.90) as closest to the target compound . These scores likely reflect shared pyrazole cores and substituent electronic profiles.

- Pharmacological Data : Unlike memantine hydrochloride (a well-characterized NMDA receptor antagonist) , the biological activity of this compound remains underexplored.

生物活性

4-Ethyl-1H-pyrazol-3-amine hydrochloride is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound exhibits notable antileishmanial and antimalarial activities. Specifically, it has been studied against Leishmania aethiopica and Plasmodium berghei, demonstrating its potential as a therapeutic agent against these pathogens.

Target Proteins and Pathways

The compound's mechanism of action involves interference with the metabolic pathways of the targeted parasites. A molecular docking study indicated that it binds effectively to specific proteins associated with the life cycle of Leishmania species, inhibiting their growth.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest high lipophilicity, which is advantageous for its absorption and distribution within biological systems.

Antimicrobial Activity

In vitro studies have shown that various pyrazole derivatives, including this compound, possess antimicrobial properties. The minimum inhibitory concentration (MIC) values for these compounds were evaluated against several bacterial strains, revealing significant activity. For instance, certain derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Anticancer Properties

Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. In a study involving various compounds, some exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . Additionally, compounds based on the pyrazole structure have shown promise in inhibiting cancer cell proliferation across various types, including breast and liver cancers .

Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for 4-Ethyl-1H-pyrazol-3-amine hydrochloride, and how can purity be ensured post-synthesis?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from pyrazole derivatives. For example:

- Step 1: Alkylation of the pyrazole core using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or ethanol .

- Step 2: Amine functionalization via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation using HCl gas or concentrated HCl in diethyl ether .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures >98% purity, as verified by HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and pyrazole protons (δ ~6.5–7.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .

- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹ for amine) and C=N/C-C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns matching the hydrochloride salt .

Basic: How can researchers determine the solubility profile of this compound in different solvents?

Methodological Answer:

- Gravimetric Analysis: Dissolve known masses in solvents (e.g., water, ethanol, DMSO) at 25°C, filter undissolved material, and evaporate to calculate saturation concentration .

- UV-Vis Spectrophotometry: Measure absorbance at λ_max (e.g., 254 nm) to construct calibration curves and quantify solubility .

Advanced: What strategies optimize reaction yields during the synthesis of this compound?

Methodological Answer:

- Catalyst Screening: Test palladium or copper catalysts for coupling reactions; optimize equivalents (e.g., 0.1–1 mol%) .

- Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents to enhance nucleophilicity of intermediates .

- Temperature Control: Conduct reactions under reflux (e.g., 80°C for ethylation) or microwave-assisted conditions to reduce time .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data Collection: Use single crystals grown via slow evaporation (solvent: ethanol/water) and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement: Employ SHELXL for structure solution, validating bond lengths (e.g., C-N: ~1.34 Å) and angles using Hirshfeld surface analysis .

Advanced: How should researchers address contradictions between spectroscopic and computational data for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify discrepancies in tautomeric forms .

- TGA/DSC: Analyze thermal stability to rule out hydrate or polymorphic forms affecting spectral data .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATP-competitive ELISA) at varying concentrations (1–100 µM) .

- Cytotoxicity Screening: Use MTT assays on cell lines (e.g., HeLa, HEK293) with IC₅₀ calculations via nonlinear regression .

Advanced: How can molecular docking and QSAR models predict the interactions of this compound with biological targets?

Methodological Answer:

- Docking Workflow: Use AutoDock Vina to dock the compound into protein active sites (PDB ID: e.g., 2HZI) with flexible side chains .

- QSAR Modeling: Build regression models using descriptors (logP, polar surface area) to correlate structure with activity data from analogous pyrazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。